3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile
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Description
3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile is a useful research compound. Its molecular formula is C22H11Cl3N2OS and its molecular weight is 457.75. The purity is usually 95%.
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Biological Activity
3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activities, including cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring , a furan moiety , and a nitrile group , which are known to contribute to various biological activities. The presence of the chlorophenyl and dichlorophenyl substituents enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activity of the compound has been primarily evaluated through in vitro studies against various cancer cell lines. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate its potency compared to standard chemotherapeutic agents.
- Mechanism of Action : Studies suggest that the compound induces apoptotic cell death, possibly through mitochondrial pathways. It may also inhibit specific signaling pathways involved in tumor growth and survival.
In Vitro Cytotoxicity Studies
A series of studies have systematically evaluated the cytotoxic effects of this compound:
These results highlight the compound's potential as an anticancer agent, with lower IC50 values indicating higher potency.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and furan rings significantly affect the biological activity of the compound. For instance:
- Chlorine Substitution : The introduction of chlorine atoms on the phenyl rings enhances cytotoxicity. Compounds with electron-withdrawing groups generally exhibit improved activity due to increased electron affinity.
- Furan Moiety : The presence of a furan group has been shown to augment the anticancer activity by facilitating interactions with cellular targets.
Case Studies
Recent research has demonstrated the efficacy of this compound in vivo. For example:
- Tumor-Bearing Mouse Models : In vivo studies involving tumor-bearing mice showed that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting strong antitumor activity.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key proteins involved in cell cycle regulation and apoptosis, supporting its potential as a targeted therapy.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl3N2OS/c23-15-3-1-13(2-4-15)9-14(11-26)22-27-19(12-29-22)21-8-7-20(28-21)17-6-5-16(24)10-18(17)25/h1-10,12H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNRDDSWJBSSU-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.